Cas no 1239780-40-5 (Methyl 5-ethoxybenzofuran-2-carboxylate)

Methyl 5-ethoxybenzofuran-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-ethoxybenzofuran-2-carboxylate
- Methyl 5-ethoxy-1-benzofuran-2-carboxylate
- 1239780-40-5
- EN300-784964
-
- インチ: InChI=1S/C12H12O4/c1-3-15-9-4-5-10-8(6-9)7-11(16-10)12(13)14-2/h4-7H,3H2,1-2H3
- InChIKey: YGEVWKWABVDIDW-UHFFFAOYSA-N
- SMILES: CCOC1=CC2=C(C=C1)OC(=C2)C(=O)OC
計算された属性
- 精确分子量: 220.07355886g/mol
- 同位素质量: 220.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.7Ų
- XLogP3: 2.9
Methyl 5-ethoxybenzofuran-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-50mg |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 50mg |
¥25804.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-100mg |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 100mg |
¥21651.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-250mg |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 250mg |
¥26411.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-500mg |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 500mg |
¥23604.00 | 2024-08-09 | |
Enamine | EN300-784964-10.0g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 10.0g |
$5037.0 | 2024-05-22 | |
Enamine | EN300-784964-0.5g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 0.5g |
$1124.0 | 2024-05-22 | |
Enamine | EN300-784964-1.0g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 1.0g |
$1172.0 | 2024-05-22 | |
Enamine | EN300-784964-0.05g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 0.05g |
$983.0 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-1g |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 1g |
¥28713.00 | 2024-08-09 | |
Enamine | EN300-784964-0.1g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 0.1g |
$1031.0 | 2024-05-22 |
Methyl 5-ethoxybenzofuran-2-carboxylate 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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S. Ahmed Chem. Commun., 2009, 6421-6423
Methyl 5-ethoxybenzofuran-2-carboxylateに関する追加情報
Methyl 5-ethoxybenzofuran-2-carboxylate (CAS No. 1239780-40-5): An Overview of Its Structure, Synthesis, and Applications
Methyl 5-ethoxybenzofuran-2-carboxylate (CAS No. 1239780-40-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring. The presence of the ethoxy and carboxylate groups imparts specific chemical properties that make it an interesting subject for both academic research and industrial applications.
The molecular formula of Methyl 5-ethoxybenzofuran-2-carboxylate is C12H12O4, with a molecular weight of approximately 220.21 g/mol. Its chemical structure can be represented as follows:
The synthesis of Methyl 5-ethoxybenzofuran-2-carboxylate can be achieved through various methods, including the reaction of 5-ethoxybenzofuran-2-carboxylic acid with methanol in the presence of an acid catalyst. One common approach involves the esterification of the carboxylic acid group using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This method ensures high yields and purity, making it suitable for large-scale production.
In terms of physical properties, Methyl 5-ethoxybenzofuran-2-carboxylate is a white crystalline solid with a melting point ranging from 85 to 87°C. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it easy to handle and process in laboratory settings and industrial applications.
Recent research has focused on the potential applications of Methyl 5-ethoxybenzofuran-2-carboxylate in pharmaceuticals. Studies have shown that compounds derived from benzofurans exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of benzofurans, including those with ethoxy and carboxylate functionalities, demonstrated significant inhibitory effects on cancer cell proliferation. This finding opens up new avenues for the development of novel therapeutic agents targeting various types of cancer.
Beyond pharmaceuticals, Methyl 5-ethoxybenzofuran-2-carboxylate has also found applications in materials science. Its unique chemical structure makes it an excellent building block for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized benzofuran derivatives to develop novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential uses in electronics, coatings, and composite materials.
In the field of organic synthesis, Methyl 5-ethoxybenzofuran-2-carboxylate serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity and functional group versatility allow chemists to introduce various substituents through selective transformations. This makes it an important compound for synthetic chemists working on the development of new drugs or functional materials.
Safety considerations are crucial when handling Methyl 5-ethoxybenzofuran-2-carboxylate. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in tightly sealed containers away from incompatible substances.
In conclusion, Methyl 5-ethoxybenzofuran-2-carboxylate (CAS No. 1239780-40-5) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance in various scientific fields is likely to grow.
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